2-(2,3-dicyclopropylazetidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide
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Overview
Description
2-(2,3-Dicyclopropylazetidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is a complex organic compound characterized by its unique structural features, including cyclopropyl groups and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dicyclopropylazetidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkane and an amine. The reaction conditions often require a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
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Introduction of Cyclopropyl Groups: : The cyclopropyl groups are introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).
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Attachment of the Carbonyl Group: : The carbonyl group is typically introduced through an acylation reaction using an acid chloride or anhydride in the presence of a base like pyridine.
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Formation of the Thiophene Sulfonamide: : The thiophene sulfonamide moiety is synthesized by sulfonylation of a thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen. Reagents like alkyl halides can be used for alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dicyclopropylazetidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(2,3-dicyclopropylazetidine-1-carbonyl)-N,N-dim
Properties
IUPAC Name |
2-(2,3-dicyclopropylazetidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-17(2)23(20,21)13-7-8-22-15(13)16(19)18-9-12(10-3-4-10)14(18)11-5-6-11/h7-8,10-12,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCBLNNBEQVZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)N2CC(C2C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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